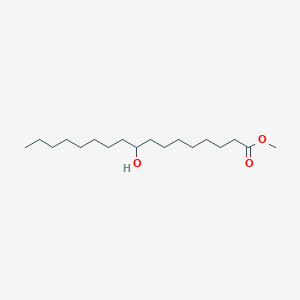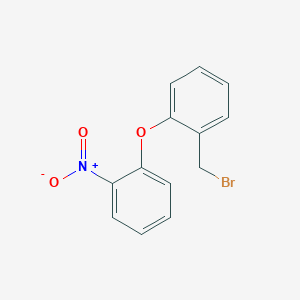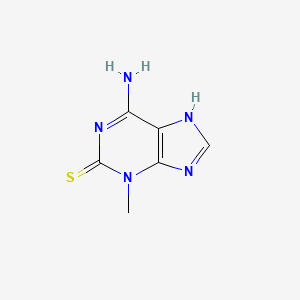
6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione is a heterocyclic compound belonging to the purine family This compound is characterized by its unique structure, which includes an amino group at the 6th position, a methyl group at the 3rd position, and a thione group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 6-amino-3-methylpurine with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the thione group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as crystallization and purification to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a biochemical probe.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-1,3-dihydro-2H-purine-2-thione: Similar structure but lacks the methyl group at the 3rd position.
2-amino-3-methyl-3,7-dihydro-6H-purin-6-one: Similar structure but contains an oxo group instead of a thione group.
Uniqueness
6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89415-35-0 |
|---|---|
Formule moléculaire |
C6H7N5S |
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
6-amino-3-methyl-7H-purine-2-thione |
InChI |
InChI=1S/C6H7N5S/c1-11-5-3(8-2-9-5)4(7)10-6(11)12/h2H,1H3,(H,8,9)(H2,7,10,12) |
Clé InChI |
BLPKSLLMWINOJH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=NC1=S)N)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


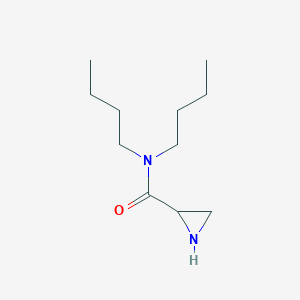
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
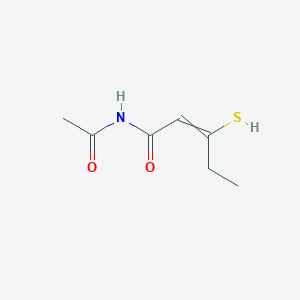
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
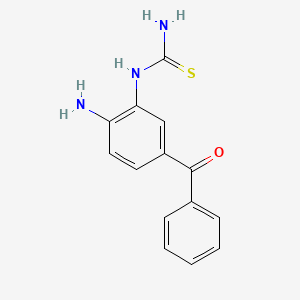
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
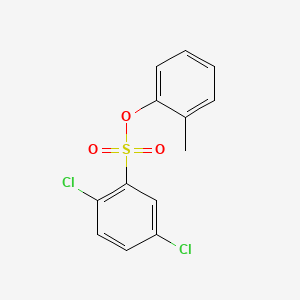
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)

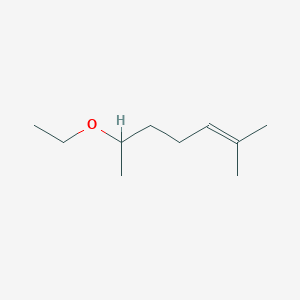
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
